An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Aminocyclopentanol Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of trans-2-Aminocyclopentanol hydrochloride, a valuable chiral building block in synthetic and medicinal chemistry. The guide delves into its chemical identity, structural features, and key physical and chemical characteristics. It further explores established synthetic strategies, practical applications, and essential safety and handling protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery, asymmetric synthesis, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and are indispensable tools in asymmetric synthesis. Their inherent bifunctionality, comprising both a nucleophilic amino group and a hydroxyl group, allows for the formation of diverse derivatives and their participation in a wide range of chemical transformations. The fixed stereochemical relationship between the amino and hydroxyl groups in cyclic systems like trans-2-Aminocyclopentanol hydrochloride provides a rigid scaffold that is highly sought after for the construction of chiral ligands, auxiliaries, and complex molecular architectures. This guide focuses specifically on the hydrochloride salt of trans-2-aminocyclopentanol, a stable, crystalline solid that is more convenient to handle and store than its free base counterpart.
Chemical Identity and Structural Elucidation
trans-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the amino and hydroxyl groups situated on adjacent carbon atoms of a cyclopentane ring in a trans configuration. The hydrochloride salt form enhances its stability and ease of handling.
Stereoisomers and CAS Numbers
It is crucial to distinguish between the different stereoisomers of trans-2-Aminocyclopentanol hydrochloride, as the biological activity and performance in asymmetric synthesis are often highly dependent on the specific enantiomer used. The primary stereoisomers and their associated CAS numbers are:
| Stereoisomer | CAS Number |
| (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8[1][2][3][4] |
| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | 31775-67-4[1], 68327-11-7[5] |
| rac-trans-2-Aminocyclopentanol hydrochloride | Not specified |
This guide will focus on the properties of the trans isomers, with specific data for enantiomers provided where available.
Molecular Structure and Basic Information
The fundamental properties of trans-2-Aminocyclopentanol hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [1][4] |
| Molecular Weight | 137.61 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Canonical SMILES | C1CC(C(C1)O)N.Cl | [6] |
| InChI | 1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | [3][6] |
| InChIKey | ZFSXKSSWYSZPGQ-FHAQVOQBSA-N | [6] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of trans-2-Aminocyclopentanol hydrochloride is essential for its effective use in research and development.
Physical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 191-196 °C | This is a commonly cited range for the hydrochloride salt. | [1] |
| Boiling Point | 114-115 °C at 13 Torr | This value is for the free base, trans-2-aminocyclopentanol. The hydrochloride salt is expected to have a significantly higher boiling point and may decompose upon heating. | [7] |
| Solubility | No quantitative data available. Generally soluble in water and lower alcohols. | The hydrochloride salt form suggests good solubility in polar protic solvents. | |
| pKa | 14.93 ± 0.40 (Predicted) | This is a predicted value for the hydroxyl proton of the free base, 2-aminocyclopentanol. The pKa of the ammonium group is expected to be in the range of 9-10. | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of trans-2-Aminocyclopentanol hydrochloride.
An Attenuated Total Reflectance (ATR) Infrared spectrum is available for (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: Primary amine salts show broad, strong absorptions in the 3200-2800 cm⁻¹ region.
-
C-H stretch: Absorptions in the 3000-2850 cm⁻¹ range corresponding to the cyclopentyl ring.
-
N-H bend: A band around 1600-1500 cm⁻¹.
-
C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.
A publicly available ATR-IR spectrum can be found on PubChem for further reference[6].
For the hydrochloride salt, one would expect a downfield shift of the protons on the carbons bearing the amino and hydroxyl groups due to the electron-withdrawing effect of the protonated amine. The NH₃⁺ protons would likely appear as a broad singlet.
A detailed analysis of the ¹H and ¹³C NMR spectra, including coupling constants, would be necessary for unambiguous structural assignment and conformational analysis.
Synthesis and Manufacturing
The synthesis of enantiomerically pure trans-2-aminocyclopentanols is a key area of research, with several strategies being developed.
General Synthetic Approaches
The preparation of trans-2-Aminocyclopentanol hydrochloride can be achieved through various synthetic routes, often involving the opening of an epoxide or the reduction of an α-amino ketone. A common and effective method involves the aminolysis of cyclopentene oxide.
Figure 1: A generalized workflow for the synthesis of trans-2-Aminocyclopentanol hydrochloride from cyclopentene oxide.
A detailed experimental protocol for this transformation would involve the careful control of reaction conditions to ensure high diastereoselectivity for the trans product. While specific, step-by-step protocols for trans-2-Aminocyclopentanol hydrochloride were not found in the public domain literature searched, a general procedure for a related transformation is outlined below.
Illustrative Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated. It is intended for illustrative purposes only.
-
Ring Opening of Cyclopentene Oxide:
-
To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol or a sealed tube with liquid ammonia), add the amine source.
-
The reaction may require elevated temperature and pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification of the Free Base:
-
The crude trans-2-aminocyclopentanol can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Applications in Research and Development
The unique structural and stereochemical features of trans-2-Aminocyclopentanol hydrochloride make it a valuable building block in several areas of chemical research.
Chiral Ligands and Auxiliaries
Enantiomerically pure trans-2-aminocyclopentanols are excellent precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. They can also be employed as chiral auxiliaries, where the amino alcohol is temporarily attached to a substrate to direct a stereoselective transformation, after which it is cleaved and can be recovered.
Figure 2: The role of trans-2-Aminocyclopentanol hydrochloride as a precursor to chiral ligands and auxiliaries.
Intermediate in Medicinal Chemistry
trans-2-Aminocyclopentanol hydrochloride serves as a key intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its rigid cyclopentyl core can be incorporated into drug candidates to explore structure-activity relationships and optimize pharmacokinetic properties. For instance, it can be used in the synthesis of trans-hydroxycyclopentyl carboxamides and has been investigated in the context of HIV integrase inhibitors. The structural similarity of the aminocyclopentanol core to the ribose sugar in nucleosides makes it an attractive scaffold for the development of antiviral agents. For example, it is a key structural component of the antiviral drug Abacavir, which is a nucleoside reverse transcriptase inhibitor[8][9].
Safety, Handling, and Storage
Proper handling and storage of trans-2-Aminocyclopentanol hydrochloride are essential for maintaining its integrity and ensuring laboratory safety.
Hazard Identification
trans-2-Aminocyclopentanol hydrochloride is classified as harmful if swallowed (Acute Tox. 4)[6]. It may also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage Recommendations
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air[2][3]. It is recommended to store it in a cool, dry place, with some suppliers suggesting refrigeration (2-8 °C)[2][3].
Conclusion
trans-2-Aminocyclopentanol hydrochloride is a fundamentally important chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the construction of complex molecular architectures. While further experimental data on some of its physicochemical properties would be beneficial, the existing information, as compiled in this guide, provides a solid foundation for its application in research and development. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like trans-2-Aminocyclopentanol hydrochloride is set to increase.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. [Link]
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PubChem. (2025-09-27). (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. [Link]
- Okello, M., et al. (2013). Notable difference in anti-HIV activity of integrase inhibitors as a consequence of geometric and enantiomeric configurations. Bioorganic & Medicinal Chemistry Letters, 23(14), 4112-4116.
- This reference was not used in the final response.
- This reference was not used in the final response.
-
ResearchGate. (2015). How do I synthesis trans-Abacavir from abacavir API?[Link]
- Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Palomo, C., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 42(26), 4421-4424.
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PubChem. (n.d.). Abacavir, trans-. [Link]
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Veeprho. (n.d.). Trans - Aminocarbinol. [Link]
- This reference was not used in the final response.
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New Drug Approvals. (2014). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents.[Link]
- This reference was not used in the final response.
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- This reference was not used in the final response.
- This reference was not used in the final response.
- This reference was not used in the final response.
- This reference was not used in the final response.
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